

Technical Guide: o-Propenylbenzaldehyde

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Compound of Interest

Compound Name: 2-(Prop-1-EN-1-YL)benzaldehyde

Cat. No.: B13798960

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Structural Identity, Synthesis, and Application in Heterocyclic Chemistry[1][2]

Nomenclature & Structural Identity

Preferred IUPAC Name: (E)-2-(Prop-1-en-1-yl)benzaldehyde

While often referred to colloquially as o-propenylbenzaldehyde, the precise IUPAC designation requires defining the position of the double bond within the substituent and the stereochemistry.

- Principal Group: Benzaldehyde (C1 attached to the formyl group).[1]
- Substituent: Prop-1-en-1-yl (attached at C2).
- Stereochemistry: The (E)-isomer (trans) is the thermodynamically stable form and the primary precursor for electrocyclization reactions.

Cheminformatics Data:

Identifier	Value
CAS RN	62708-40-1 ((E)-isomer); 29107-74-4 (unspecified)
Molecular Formula	C ₁₀ H ₁₀ O
Molecular Weight	146.19 g/mol
SMILES	<chem>C/C=C/C1=CC=CC=C1C=O</chem>
InChIKey	IRWAASJGTLXGMV-UHFFFAOYSA-N

Critical Isomer Distinction: Researchers must distinguish this compound from its isomers, which exhibit vastly different reactivity profiles:

- 2-Allylbenzaldehyde: 2-(Prop-2-en-1-yl)benzaldehyde (Non-conjugated).
- 2-Isopropenylbenzaldehyde: 2-(Prop-1-en-2-yl)benzaldehyde (Branched).

Synthetic Pathways: The "Gold Standard" Protocols

For pharmaceutical applications requiring high stereopurity, Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura or Heck) is superior to non-selective Wittig olefination.

A. Suzuki-Miyaura Cross-Coupling (Recommended)

This method offers the highest stereocontrol by utilizing stereodefined propenylboronic acids.

Reaction Logic:

Experimental Protocol:

- Scale: 5.0 mmol
- Stereoselectivity: >98:2 E:Z

Step-by-Step Methodology:

- **Preparation:** In a dry Schlenk flask, charge 2-bromobenzaldehyde (925 mg, 5.0 mmol), (E)-1-propenylboronic acid (645 mg, 7.5 mmol), and Pd(PPh₃)₄ (290 mg, 5 mol%).
- **Solvent System:** Add degassed 1,4-Dioxane (20 mL) and 2M aqueous K₂CO₃ (5 mL). The biphasic system is crucial for the catalytic cycle (transmetalation).
- **Reaction:** Heat the mixture to 80°C for 16 hours under an argon atmosphere. Monitor by TLC (R_f ~0.5 in Hexane/EtOAc 9:1).
- **Work-Up:** Cool to room temperature. Dilute with EtOAc (50 mL) and wash with Brine (20 mL). Dry over MgSO₄ and concentrate in vacuo.
- **Purification:** Flash column chromatography (SiO₂, Hexane/EtOAc 95:5) yields the pure (E)-isomer as a pale yellow oil.

Key Insight: The use of (E)-1-propenylboronic acid ensures the formation of the trans-isomer, which is essential for subsequent electrocyclization reactions.

Reactivity & Mechanism: The Electrocyclization Gateway

The primary value of o-propenylbenzaldehyde in drug discovery lies in its ability to undergo 6π-Electrocyclization to form substituted quinolines and naphthalenes.

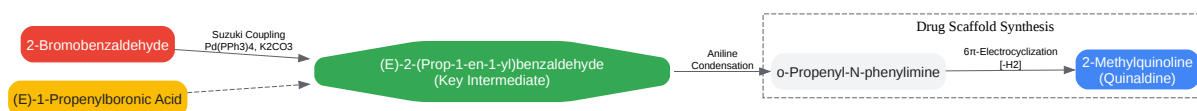
A. Electrocyclic Ring Closure (6π-ERC)

The mechanism involves the condensation of o-propenylbenzaldehyde with an amine (e.g., aniline) to form an o-propenyl-N-phenylimine, followed by a thermally allowed 6π-electrocyclization.

Reaction Pathway:

- **Condensation:** Formation of the Schiff base (imine).
- **Electrocyclization:** The 1,3,5-hexatriene system (imine + phenyl ring + propenyl group) undergoes a disrotatory ring closure.
- **Aromatization:** Oxidation/elimination yields the quinoline core.

Diagram 1: Synthesis & Reactivity Pathway



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Caption: Synthesis of (E)-2-(prop-1-en-1-yl)benzaldehyde via Suzuki coupling and its conversion to quinolines via 6 π -electrocyclization.

Applications in Pharmacophore Construction

The o-propenylbenzaldehyde scaffold serves as a versatile "linchpin" for constructing complex heterocycles found in bioactive alkaloids and synthetic drugs.

Key Transformations:

Reaction Type	Reagent	Product Class	Mechanism
Condensation	Aniline / Acid Cat.[2] [3][4]	Quinolines	Doebner-Miller / Skraup Logic
Wittig	Ph ₃ P=CH ₂	Divinylbenzene	Cross-Linking Monomer
Oxidation	KMnO ₄ / NaClO ₂	2-Propenylbenzoic Acid	Phthalide Precursor
Cyclization	Lewis Acid / Heat	Naphthalene	Valence Tautomerization

Case Study: Quinoline Synthesis The reaction of o-propenylbenzaldehyde with anilines provides direct access to 2-substituted quinolines, a core structure in antimalarial drugs (e.g., Chloroquine analogs) and kinase inhibitors. The trans-geometry of the propenyl group is

critical; the cis-isomer suffers from steric clash in the transition state, reducing cyclization efficiency.

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